molecular formula C19H12ClN3 B6591258 2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine CAS No. 1342819-12-8

2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine

Cat. No.: B6591258
CAS No.: 1342819-12-8
M. Wt: 317.8 g/mol
InChI Key: KTTRHLOWOKRRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with chloro, naphthalen-2-yl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzonitrile with naphthalen-2-ylamine and phenylhydrazine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the triazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used under reflux conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 2-amino-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine or 2-thio-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine are formed.

    Oxidation Products: Oxidized derivatives like this compound oxide.

    Reduction Products: Reduced derivatives such as this compound amine.

Scientific Research Applications

2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

  • 2-Chloro-4-(naphthalen-2-yl)-6-phenylpyrimidine
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine
  • 2-Chloro-4-(naphthalen-2-yl)quinazoline

Comparison: Compared to similar compounds, 2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine exhibits unique properties due to the presence of both naphthalen-2-yl and phenyl groups. This structural combination enhances its stability and reactivity, making it a valuable compound in various research applications. Additionally, its ability to undergo diverse chemical reactions and form a wide range of derivatives further distinguishes it from other similar compounds.

Properties

IUPAC Name

2-chloro-4-naphthalen-2-yl-6-phenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3/c20-19-22-17(14-7-2-1-3-8-14)21-18(23-19)16-11-10-13-6-4-5-9-15(13)12-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTRHLOWOKRRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342819-12-8
Record name 2-chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.